

Physical and chemical properties of 1-(6-Phenylpyrimidin-4-yl)ethanone

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Compound of Interest

Compound Name: 1-(6-Phenylpyrimidin-4-yl)ethanone

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An In-depth Technical Guide on 1-(6-Phenylpyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for **1-(6-Phenylpyrimidin-4-yl)ethanone** is not readily available in public scientific databases. The information presented herein is a combination of predicted data for the target compound, experimental data for structurally related analogs, and a review of the general properties and biological activities of phenylpyrimidine derivatives.

Introduction

1-(6-Phenylpyrimidin-4-yl)ethanone is a heterocyclic organic compound featuring a pyrimidine ring substituted with both a phenyl group and an ethanone moiety. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of the phenyl group and the acetyl group suggests potential for diverse chemical modifications and a range of pharmacological activities. This technical guide aims to provide a comprehensive overview of the known and predicted physicochemical properties, synthetic methodologies, and potential biological significance of this compound and its close relatives, tailored for a scientific audience.

Physicochemical Properties

Due to the absence of direct experimental data for **1-(6-Phenylpyrimidin-4-yl)ethanone**, a combination of predicted values and experimental data for a close structural analog, 1-(6-Methylpyrimidin-4-yl)ethanone, is provided below.

Predicted Properties of **1-(6-Phenylpyrimidin-4-yl)ethanone**

Computational models provide estimations of key physicochemical parameters, which are valuable for initial assessments in drug discovery and development.

Property	Predicted Value
Molecular Formula	C ₁₂ H ₁₀ N ₂ O
Molecular Weight	198.22 g/mol
LogP	2.1
Topological Polar Surface Area	42.9 Å ²
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	3
Rotatable Bonds	2

Experimental Properties of **1-(6-Methylpyrimidin-4-yl)ethanone**

The following table summarizes the experimental data available for the closely related compound, 1-(6-Methylpyrimidin-4-yl)ethanone (CAS No: 67073-96-5), to offer a point of comparison.[\[1\]](#)

Property	Experimental Value
Molecular Formula	C ₇ H ₈ N ₂ O
Molecular Weight	136.15 g/mol [1]
CAS Number	67073-96-5 [1]
Physical State	Solid

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **1-(6-Phenylpyrimidin-4-yl)ethanone** is not documented in readily accessible literature, a general synthetic approach can be inferred from established methods for the preparation of similar pyrimidine derivatives.

General Synthetic Protocol: Condensation Reaction

A common and effective method for the synthesis of substituted pyrimidines involves the condensation of a β -dicarbonyl compound (or its equivalent) with an amidine. For the synthesis of **1-(6-Phenylpyrimidin-4-yl)ethanone**, a plausible route would involve the reaction of a phenyl-substituted three-carbon component with acetamidine.

Reaction Scheme:

A potential retrosynthetic analysis suggests that the target molecule can be synthesized from benzoylacetonitrile and N-vinylacetamide or through a multi-component reaction involving benzaldehyde, a ketone, and an amidine source. A more direct approach would be the condensation of a 1-phenyl-1,3-butanedione equivalent with formamidine or a related amidine.

Illustrative Experimental Procedure (Hypothetical):

- Reaction Setup: A solution of a suitable phenyl-substituted 1,3-dicarbonyl compound (1 equivalent) in an appropriate solvent (e.g., ethanol, isopropanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Reagent Addition: An amidine hydrochloride salt (e.g., formamidine hydrochloride, 1.2 equivalents) and a base (e.g., sodium ethoxide, sodium hydroxide, 1.5 equivalents) are

added to the reaction mixture.

- Reaction Conditions: The mixture is heated to reflux and maintained at that temperature for a period of 4 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure **1-(6-Phenylpyrimidin-4-yl)ethanone**.

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include multiplets in the aromatic region for the phenyl and pyrimidine protons, and a singlet in the aliphatic region for the acetyl methyl protons.
 - ^{13}C NMR: Expected signals would include those for the carbonyl carbon, the aromatic and pyrimidine carbons, and the methyl carbon.
- Infrared (IR) Spectroscopy: A characteristic strong absorption band for the carbonyl ($\text{C}=\text{O}$) stretching vibration would be expected in the region of $1680\text{-}1700\text{ cm}^{-1}$.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Signaling Pathways

While the specific biological activity of **1-(6-Phenylpyrimidin-4-yl)ethanone** has not been extensively reported, the broader class of phenylpyrimidine derivatives has been investigated for a wide range of pharmacological effects.^{[2][3]} These compounds are known to interact with various biological targets, leading to the modulation of key signaling pathways.

General Biological Activities of Phenylpyrimidine Derivatives

Phenylpyrimidine derivatives have demonstrated a diverse array of biological activities, including:

- **Anticancer Activity:** Many phenylpyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of kinases that are crucial for cancer cell proliferation and survival.
- **Antifungal Activity:** Some phenylpyrimidines have been identified as potent antifungal agents, often by targeting enzymes essential for fungal cell wall biosynthesis, such as lanosterol 14 α -demethylase (CYP51).[6]
- **Anti-inflammatory Activity:** Certain derivatives have shown anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.
- **Kinase Inhibition:** The pyrimidine scaffold is a common feature in many kinase inhibitors. Phenylpyrimidine derivatives have been designed and synthesized to target specific kinases involved in various diseases.

Potential Signaling Pathways Modulated by Phenylpyrimidine Derivatives

Based on the activities of related compounds, **1-(6-Phenylpyrimidin-4-yl)ethanone** could potentially modulate several key cellular signaling pathways.

- **PI3K/Akt/mTOR Pathway:** This pathway is central to cell growth, proliferation, and survival, and is often dysregulated in cancer.[7] Some pyrimidine derivatives have been shown to inhibit components of this pathway.
- **MAPK/ERK Pathway:** The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.
- **NF- κ B Signaling Pathway:** This pathway plays a crucial role in inflammation and immunity, and its dysregulation is associated with various diseases, including cancer.[8]

- Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway: This pathway is activated under low oxygen conditions and is involved in tumor progression and angiogenesis.[9]

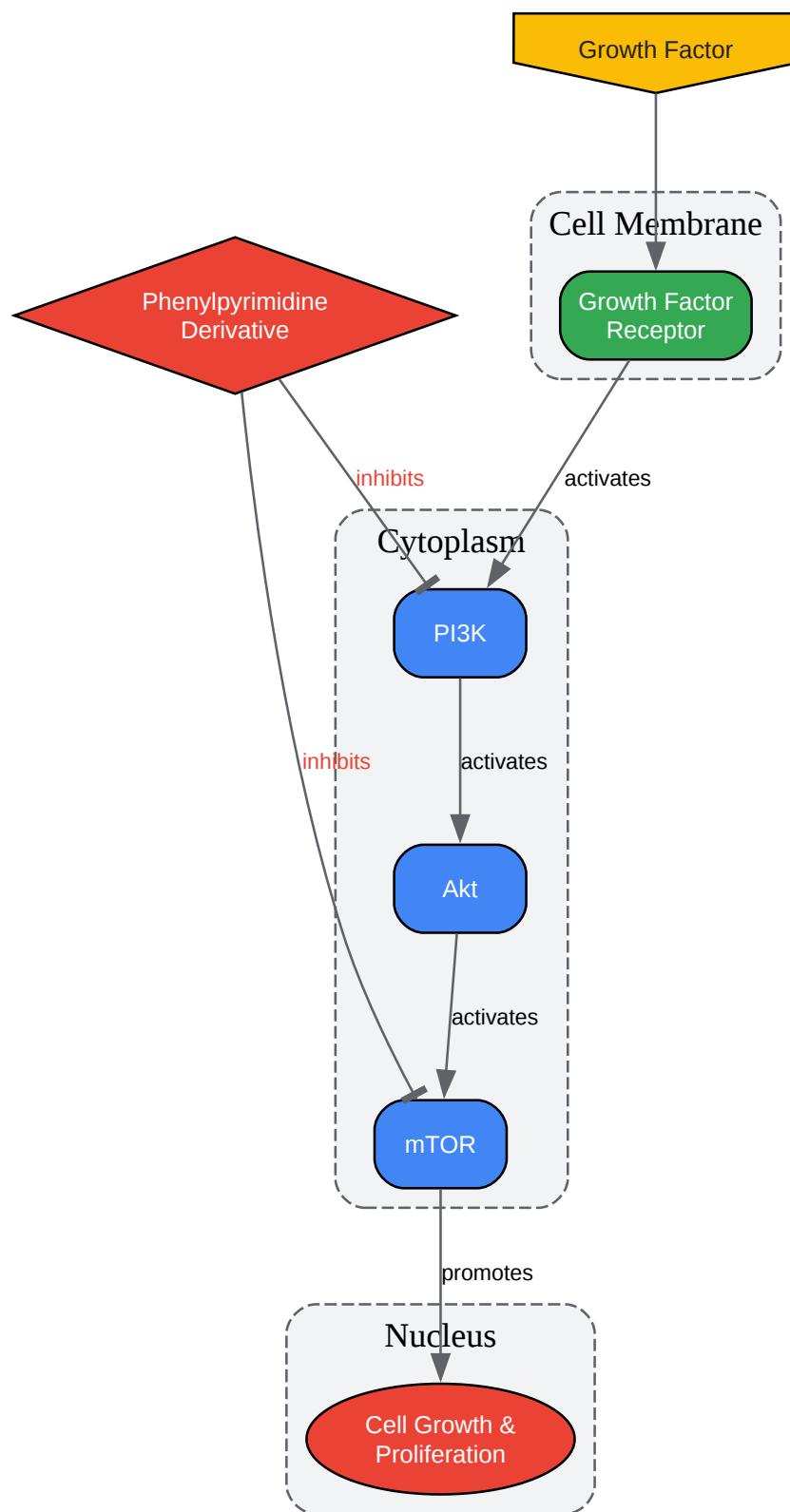
Visualizations

The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for the synthesis and characterization of a phenylpyrimidine derivative and a simplified representation of a key signaling pathway that such compounds may modulate.



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A generalized workflow for the synthesis and characterization of **1-(6-Phenylpyrimidin-4-yl)ethanone**.

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Simplified PI3K/Akt/mTOR signaling pathway, a potential target for phenylpyrimidine derivatives.

Conclusion

1-(6-Phenylpyrimidin-4-yl)ethanone represents a molecule of interest within the broader class of phenylpyrimidine derivatives. While specific experimental data for this compound is sparse in the public domain, predictions of its physicochemical properties and knowledge of related compounds suggest it is a viable candidate for synthesis and biological evaluation. The general synthetic routes for pyrimidines are well-established, providing a clear path for its preparation. The diverse biological activities associated with the phenylpyrimidine scaffold, particularly in oncology and infectious diseases, underscore the potential of **1-(6-Phenylpyrimidin-4-yl)ethanone** as a lead compound for drug discovery efforts. Further research is warranted to synthesize this compound, characterize its properties, and explore its pharmacological profile and mechanism of action.

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